1H-Benzimidazole-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1H-Benzimidazole-2-carboxylic acid and its derivatives involves various methodologies, including one-step synthesis from carboxylic acids using microwave irradiation or under hydrothermal conditions. One notable synthesis method involves the use of 2-chloromethylbenzimidazole reacted with ethylchloroformate, followed by treatment with trimethyl phosphite and hydrolysis to yield the desired compound (Sánchez-Moreno et al., 2003). Another approach utilizes PS-PPh3 resin combined with microwave heating to efficiently synthesize benzimidazoles from various carboxylic acids (Wang et al., 2006).
Molecular Structure Analysis
The molecular structure of 1H-Benzimidazole-2-carboxylic acid reveals its capability to exist in a zwitterionic form, forming hydrogen bonds that connect molecules into a two-dimensional network. This structural arrangement is crucial for understanding its behavior in various chemical contexts (Krawczyk et al., 2005).
Chemical Reactions and Properties
1H-Benzimidazole-2-carboxylic acid participates in a wide range of chemical reactions, including the formation of coordination polymers and complexes with lanthanides and other metals, which exhibit unique properties such as luminescence. The compound's flexibility as a multidentate ligand allows the construction of these complex structures under various conditions (Xia et al., 2013).
Physical Properties Analysis
The physical properties of 1H-Benzimidazole-2-carboxylic acid derivatives, such as density and crystal structure, are determined using methods like the floatation method and single-crystal X-ray diffraction. These analyses provide insights into the compound's stability and structural integrity under different conditions (K et al., 2018).
Scientific Research Applications
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Pharmacological Activities
- Field : Pharmacology
- Application Summary : Benzimidazoles and their derivatives play a significant role as therapeutic agents, such as antiulcer, analgesic, and anthelmintic drugs . They are also used in the production of antihypertensives .
- Methods of Application : The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .
- Results : The therapeutic potential of the benzimidazole nucleus has been known since 1944 . The development of the benzimidazole core has emerged over the recent years due to its presence in a variety of bioactive substances .
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Potential Antimicrobial Agents
- Field : Microbiology
- Application Summary : Benzimidazole derivatives have been synthesized and screened against a series of reference strains of bacteria and fungi of medical relevance .
- Methods of Application : A library of 53 benzimidazole derivatives, with substituents at positions 1, 2 and 5, were synthesized .
- Results : Some compounds displayed antibacterial activity against two methicillin-resistant Staphylococcus aureus (MRSA) strains with minimum inhibitory concentrations (MICs) comparable to the widely-used drug ciprofloxacin .
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Pesticide Properties
- Field : Agriculture
- Application Summary : 1H-Benzimidazole-2-carboxylic acid has been used in the development of pesticides .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of using 1H-Benzimidazole-2-carboxylic acid as a pesticide are not detailed in the source .
Safety And Hazards
When handling 1H-Benzimidazole-2-carboxylic acid, it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
1H-benzimidazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXSYTACTOMVLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283447 | |
Record name | 2-Carboxybenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50283447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole-2-carboxylic acid | |
CAS RN |
2849-93-6 | |
Record name | 1H-Benzimidazole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2849-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzimidazolecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002849936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzimidazolecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68183 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzimidazolecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31597 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Carboxybenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50283447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-BENZIMIDAZOLE-2-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BENZIMIDAZOLECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C59S3E32RV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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